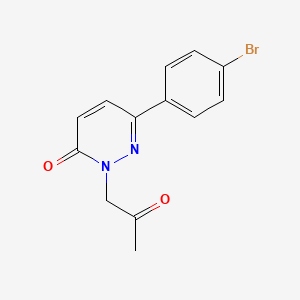
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family of compounds, which have been found to have a variety of biological activities. In
Applications De Recherche Scientifique
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research areas. One notable application is in the field of cancer research, where the compound has been found to have anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth. It has also been suggested that the compound may interact with DNA or other cellular components to induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile in lab experiments is its high potency and specificity for certain cellular targets. However, one limitation is that the compound may have off-target effects or interact with other cellular components in unintended ways. Additionally, the compound may have limited solubility or stability in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile. One area of interest is in further elucidating the compound's mechanism of action and identifying its cellular targets. Additionally, there is potential for developing new derivatives or analogs of the compound with improved potency or selectivity for certain targets. Finally, there is potential for further exploring the compound's applications in imaging and other diagnostic techniques.
Méthodes De Synthèse
The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(2-propoxyphenyl)acrylonitrile involves the reaction of 2-propoxybenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with acrylonitrile to form the final product. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of the compound.
Propriétés
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJSTFEBAKURV-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)

![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)